molecular formula C28H40N7O18P3S B1221953 4-hydroxybenzoyl-CoA CAS No. 27718-41-8

4-hydroxybenzoyl-CoA

Cat. No. B1221953
CAS RN: 27718-41-8
M. Wt: 887.6 g/mol
InChI Key: LTVXPVBFJBTNIJ-TYHXJLICSA-N
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Description

4-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that is the S-(4-hydroxybenzoyl) derivative of coenzyme A . The enzyme this compound thioesterase (EC 3.1.2.23) catalyzes the reaction this compound + H2O ⇌ 4-hydroxybenzoate + CoA . This enzyme belongs to the family of hydrolases, specifically those acting on thioester bonds .


Synthesis Analysis

The synthesis of this compound involves the enzyme 4-hydroxybenzoate—CoA ligase, which uses ATP, 4-hydroxybenzoate, and CoA as substrates to produce AMP, diphosphate, and this compound . A substrate activity screen identified benzoyl-CoA thioesters as the most active substrates .


Molecular Structure Analysis

The three-dimensional structure of this compound thioesterase from Pseudomonas sp. strain CBS-3 has been determined . Each subunit of the homotetramer is characterized by a five-stranded anti-parallel beta-sheet and three major alpha-helices .


Chemical Reactions Analysis

The enzyme this compound thioesterase catalyzes the reaction this compound + H2O ⇌ 4-hydroxybenzoate + CoA . This enzyme participates in 2,4-dichlorobenzoate degradation .


Physical And Chemical Properties Analysis

This compound is an organic compound containing a coenzyme A substructure linked to an acyl chain . It has a chemical formula of C28H40N7O18P3S and a molar mass of 887.64 .

Scientific Research Applications

Enzymatic Role in Anaerobic Metabolism

4-Hydroxybenzoyl-CoA plays a significant role in the anaerobic metabolism of phenolic compounds, as demonstrated by Brackmann and Fuchs (1993) in their study of this compound reductase from a denitrifying Pseudomonas species. This enzyme reductively dehydroxylates this compound to benzoyl-CoA, participating in the degradation of various aromatic compounds under anoxic conditions (Brackmann & Fuchs, 1993).

Involvement in High-Affinity Uptake and Ligase Activities

Merkel et al. (1989) explored the initial steps of anaerobic 4-hydroxybenzoate degradation in Rhodopseudomonas palustris. They found that 4-hydroxybenzoyl coenzyme A (this compound) is formed as an early intermediate, indicating its essential role in high-affinity uptake and ligase activities (Merkel et al., 1989).

Redox Centers and Catalytic Mechanism

Boll et al. (2001) studied the redox centers of this compound reductase, revealing its unique position in the xanthine oxidase family of molybdenum cofactor-containing enzymes. This study provided insights into the catalytic mechanism and electron transfer within the enzyme (Boll et al., 2001).

Structural Aspects and Electron Flow

The structure of this compound reductase was elucidated by Unciuleac et al. (2004), showing an additional [4Fe-4S] cluster and suggesting an inverted electron transfer chain. This structural understanding aids in comprehending the enzyme's function in the anaerobic degradation of phenolic compounds (Unciuleac et al., 2004).

Catalysis of this compound Thioesterase

Zhuang et al. (2012) explored the catalytic mechanism of this compound thioesterase from Pseudomonas sp. strain CBS3. This enzyme plays a crucial role in the final step of the 4-chlorobenzoate degradation pathway, emphasizing the importance of this compound in bacterial metabolic pathways (Zhuang et al., 2012).

Mechanism of Action

The enzyme 4-hydroxybenzoyl-CoA thioesterase (EC 3.1.2.23) catalyzes the reaction this compound + H2O ⇌ 4-hydroxybenzoate + CoA . This enzyme belongs to the family of hydrolases, specifically those acting on thioester bonds .

Future Directions

4-Hydroxybenzoic acid (4-HBA), a product of 4-hydroxybenzoyl-CoA, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research may focus on developing new compounds using 4-HBA .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVXPVBFJBTNIJ-TYHXJLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950415
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27718-41-8
Record name Coenzyme A, S-(4-hydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27718-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027718418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-hydroxybenzoyl-CoA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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